molecular formula C13H17ClN2O3S B2967341 2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide CAS No. 321713-63-7

2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2967341
CAS No.: 321713-63-7
M. Wt: 316.8
InChI Key: YSTHLLATMWKUEC-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.81 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used, often under elevated temperatures.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-11-5-1-2-6-12(11)20(18,19)15-8-4-10-16-9-3-7-13(16)17/h1-2,5-6,15H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTHLLATMWKUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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